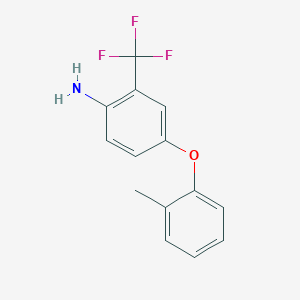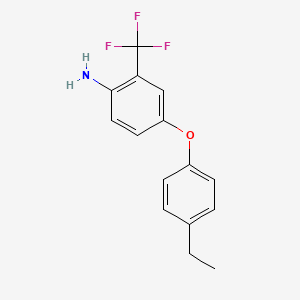
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline (also known as 4-BTFMA) is a chemical compound with a wide range of applications in the scientific research field. It is a trifluoromethyl derivative of aniline, and is used as a building block for the synthesis of various organic compounds. 4-BTFMA is a versatile compound that has been used in a variety of scientific research applications, ranging from drug discovery to materials science.
Applications De Recherche Scientifique
Degradation Processes and By-products
The degradation processes of nitisinone and its by-products, including 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), were explored using LC-MS/MS. Nitisinone's stability increases with the pH of the solution, providing insights into its environmental fate and potential applications beyond its medical use (Barchańska et al., 2019).
Phase Behavior and Potential Applications
A review on the phase behavior and potential applications of ionic liquids with various solutes, including aliphatic and aromatic compounds, highlighted the influence of anion selection on solubility. This research suggests opportunities for using mixed solvents in environmental and industrial processes (Visak et al., 2014).
Functionalized Azoles Synthesis
The chemical fixation of CO2 with aniline derivatives for synthesizing functionalized azole compounds has been reviewed. This novel methodology opens avenues for creating important natural and biologically active azole derivatives, demonstrating the versatility of aniline derivatives in sustainable chemistry (Vessally et al., 2017).
Genotoxic Activities and Carcinogenicity
Research on the genotoxic activities of aniline and its metabolites, including their relationship to the carcinogenicity of aniline in rats, provides valuable information on the safety and environmental impact of aniline derivatives. This review offers insights into the mechanisms underlying the observed toxicological effects and highlights the need for further studies to understand the potential risks associated with these compounds (Bomhard & Herbold, 2005).
Structural Properties of Novel Substituted Compounds
The synthesis, spectroscopic, and structural properties of novel substituted compounds, including 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones derived from the reaction of chloral with substituted anilines, were explored. This work contributes to the understanding of the reactivity and potential applications of aniline derivatives in the development of new pharmaceuticals and materials (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
4-(2-benzylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)17-13-16(10-11-18(17)24)25-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBWOHYIQNJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172636.png)

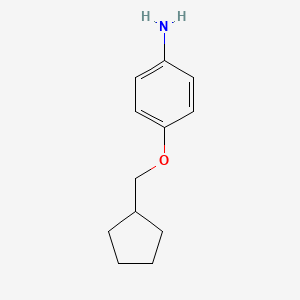
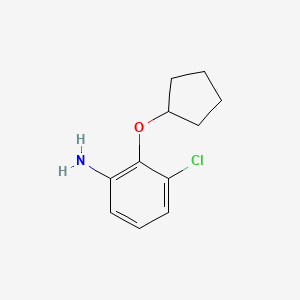
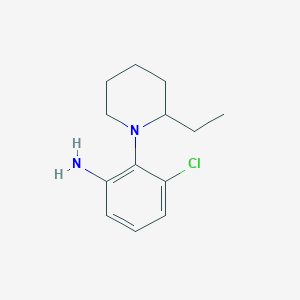
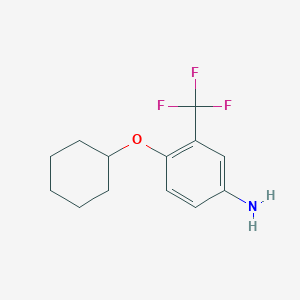

![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)

![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)
![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)
